3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core with a 3-chlorobenzylsulfanyl substituent at position 3 and a methyl group at position 3. Its molecular formula is C₁₅H₁₅ClN₄OS, with a molecular weight of 334.82 g/mol .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-5-11(19)15-12-16-17-13(18(8)12)20-7-9-3-2-4-10(14)6-9/h2-6H,7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZINCAAFLBPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 5-methyl-1,2,4-triazolo[4,3-a]pyrimidin-7-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antifungal and antibacterial activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations in Triazolopyrimidinones
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
Biological Activity
The compound 3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one (CAS Number: 877640-07-8) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C₁₃H₁₁ClN₄OS
- Molecular Weight : 306.77 g/mol
- Structure : The compound features a triazolo-pyrimidine core with a chlorophenylmethyl sulfanyl substituent.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
Recent investigations have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values observed in various studies:
These results indicate that the compound exhibits significant growth inhibition in a concentration-dependent manner across multiple cell lines.
The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of specific kinases. A selectivity profile analysis revealed that at a concentration of 10 µM, the compound inhibited several tyrosine kinases as follows:
This selectivity suggests potential for targeted therapy in cancer treatment.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on the efficacy of the compound against various cancer cell lines demonstrated notable cytotoxicity, with the highest potency observed in HepG2 cells (IC₅₀ = 0.51 µg/mL) .
- Structure-Activity Relationship (SAR) : Analysis of the structure revealed that modifications on the pyrimidine ring significantly influence biological activity. Compounds with specific substituents showed enhanced inhibitory effects, indicating a need for further exploration into SAR to optimize therapeutic potential .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target kinases, elucidating how structural features contribute to its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
